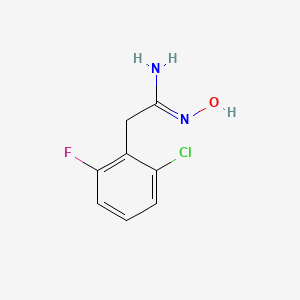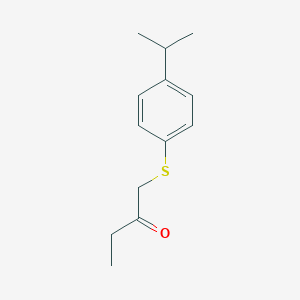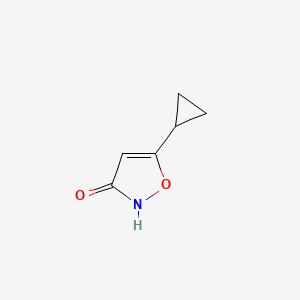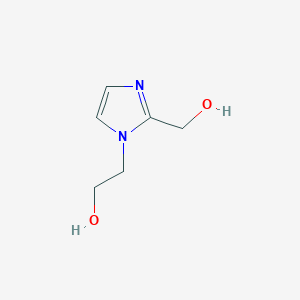![molecular formula C11H12BrN3O2S B13569111 2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13569111.png)
2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety substituted with a bromine atom and linked to a tetrahydrothiophene 1,1-dioxide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzo[d][1,2,3]triazole derivatives .
Applications De Recherche Scientifique
2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,2,3]triazole moiety can form hydrogen bonds and π-π interactions with target proteins, while the tetrahydrothiophene ring can enhance the compound’s stability and solubility. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d][1,2,3]triazole: A simpler analog without the bromine substitution and tetrahydrothiophene moiety.
2-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene: Lacks the bromine atom but retains the core structure.
6-Bromo-1H-benzo[d][1,2,3]triazole: Contains the bromine substitution but lacks the tetrahydrothiophene ring.
Uniqueness
2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide is unique due to the combination of the bromine-substituted benzo[d][1,2,3]triazole and the tetrahydrothiophene 1,1-dioxide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs .
Propriétés
Formule moléculaire |
C11H12BrN3O2S |
|---|---|
Poids moléculaire |
330.20 g/mol |
Nom IUPAC |
2-[(6-bromobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H12BrN3O2S/c12-8-3-4-10-11(6-8)15(14-13-10)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2 |
Clé InChI |
DWOZZCCRXWFHNP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(S(=O)(=O)C1)CN2C3=C(C=CC(=C3)Br)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)

![6-Azaspiro[2.5]oct-1-ene](/img/structure/B13569071.png)
amino}-2-(2,4-difluorophenyl)aceticacid](/img/structure/B13569073.png)
![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)
![Methyl 3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13569086.png)




![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)
